N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1048679-68-0
VCID: VC11884509
InChI: InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-6-7-16-25-11)10-4-1-2-8-20(10)27(22,23)12-5-3-9-26-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,19,21)
SMILES: C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=CS4
Molecular Formula: C15H15N5O5S2
Molecular Weight: 409.4 g/mol

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

CAS No.: 1048679-68-0

Cat. No.: VC11884509

Molecular Formula: C15H15N5O5S2

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide - 1048679-68-0

Specification

CAS No. 1048679-68-0
Molecular Formula C15H15N5O5S2
Molecular Weight 409.4 g/mol
IUPAC Name N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Standard InChI InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-6-7-16-25-11)10-4-1-2-8-20(10)27(22,23)12-5-3-9-26-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,19,21)
Standard InChI Key VGWAFNWIKOHXIA-UHFFFAOYSA-N
SMILES C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=CS4
Canonical SMILES C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₅H₁₅N₅O₅S₂ and a molecular weight of 409.4 g/mol. Its IUPAC name, N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, reflects its intricate architecture (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1048679-68-0
Molecular FormulaC₁₅H₁₅N₅O₅S₂
Molecular Weight409.4 g/mol
IUPAC NameAs above

Structural Analysis

The molecule comprises three heterocyclic systems:

  • 1,3,4-Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • 1,2-Oxazole: A five-membered ring with one oxygen and one nitrogen atom, contributing to electronic diversity.

  • Thiophene-sulfonyl group: Enhances lipophilicity and modulates receptor interactions.

  • Piperidine-carboxamide: A six-membered nitrogen ring linked to a carboxamide group, common in CNS-active drugs.

The sulfonamide bridge (-SO₂-NH-) connects the piperidine and thiophene moieties, while the oxadiazole-oxazole linkage forms a planar region critical for target binding.

Synthesis and Reaction Pathways

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1EDC/HOBt, DMF, 0°C → RTCarboxamide bond formation
2Thiophene-2-sulfonyl chloride, pyridineSulfonylation
3POCl₃, refluxOxadiazole cyclization

Biological Activities and Mechanisms

Anti-inflammatory Effects

In preliminary studies, similar compounds suppressed IL-8 and fMLP-OMe-induced neutrophil chemotaxis (IC₅₀: 0.19–2 nM), suggesting PDE4 or MAP kinase pathway modulation .

ActivityModel SystemKey FindingSource
AnticancerA549 cellsApoptosis induction, IC₅₀ ~4 µM
Anti-inflammatoryNeutrophil assayChemotaxis inhibition

Pharmacological Applications

Oncology

The compound’s dual inhibition of proliferative and inflammatory pathways positions it as a candidate for combination therapy with checkpoint inhibitors or chemotherapeutics.

Immunology

Modulation of neutrophil migration could aid in treating autoimmune disorders like rheumatoid arthritis.

Comparative Analysis with Analogues

Table 4: Structural-Activity Relationships (SAR)

CompoundStructural VariationActivity Change
Parent compound-Baseline activity
Oxadiazole → pyrazoleReduced planarity↓ Anticancer potency
Thiophene → benzene↑ Lipophilicity↑ Toxicity

Future Research Directions

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models.

  • Target Identification: Use proteomics to identify binding partners (e.g., PARP, COX-2).

  • Formulation Optimization: Develop nanoparticle carriers to enhance bioavailability.

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